molecular formula C13H13FN4O B14223146 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide CAS No. 830334-36-6

2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide

Cat. No.: B14223146
CAS No.: 830334-36-6
M. Wt: 260.27 g/mol
InChI Key: XUAFLSRQBQNPBI-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyridine ring, which is further linked to a carbohydrazide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzylamine with pyridine-3-carboxylic acid to form an intermediate amide.

    Hydrazide Formation: The intermediate amide is then treated with hydrazine hydrate under reflux conditions to yield the desired carbohydrazide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)methyl]amino}pyridine-3-carbohydrazide
  • 2-{[(4-Bromophenyl)methyl]amino}pyridine-3-carbohydrazide
  • 2-{[(4-Methylphenyl)methyl]amino}pyridine-3-carbohydrazide

Uniqueness

The presence of the fluorophenyl group in 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

CAS No.

830334-36-6

Molecular Formula

C13H13FN4O

Molecular Weight

260.27 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylamino]pyridine-3-carbohydrazide

InChI

InChI=1S/C13H13FN4O/c14-10-5-3-9(4-6-10)8-17-12-11(13(19)18-15)2-1-7-16-12/h1-7H,8,15H2,(H,16,17)(H,18,19)

InChI Key

XUAFLSRQBQNPBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)F)C(=O)NN

Origin of Product

United States

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